molecular formula C16H14F2N4O B4416117 9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4416117
M. Wt: 316.30 g/mol
InChI Key: YRUDNIIVAOELMC-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused tricyclic scaffold combining a 1,2,4-triazole and a quinazolinone moiety. Its structure includes a 3,5-difluorophenyl substituent at position 9 and a methyl group at position 6 (Figure 1). The difluorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the methyl substituent influences conformational rigidity.

Properties

IUPAC Name

9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O/c1-8-2-12-14(13(23)3-8)15(22-16(21-12)19-7-20-22)9-4-10(17)6-11(18)5-9/h4-8,15H,2-3H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUDNIIVAOELMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC(=C4)F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1: Structural Comparison of Triazoloquinazolinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 3,5-difluorophenyl (9), methyl (6) C17H14F2N4O 340.32 Enhanced lipophilicity (logP ~3.5*), dual fluorine substitution for stability
9-(3-Fluorophenyl)-6-methyl analog 3-fluorophenyl (9), methyl (6) C16H15FN4O 298.32 Monofluoro substitution; lower molecular weight and logP (~3.0*)
9-(2-Chlorophenyl)-6,6-dimethyl analog 2-chlorophenyl (9), dimethyl (6) C17H17ClN4O 328.80 Chlorine substituent; higher logP (3.34); dimethyl groups increase steric bulk
9-(4-Hydroxyphenyl)-6,6-dimethyl analog 4-hydroxyphenyl (9), dimethyl (6) C17H17N4O2 309.34 Hydroxyl group improves solubility but reduces membrane permeability
6-(4-Methoxyphenyl)-9-phenyl analog 4-methoxyphenyl (6), phenyl (9) C23H20N4O2 392.44 Methoxy group enhances electronic effects; larger molecular weight

*Estimated logP values based on structural analogs.

Key Observations :

  • Halogenation: Fluorine and chlorine substituents increase lipophilicity and metabolic resistance compared to hydroxyl or methoxy groups . Dual fluorine substitution in the target compound may improve CNS penetration over monofluoro analogs .
  • Electronic Effects : Methoxy and hydroxyl groups introduce hydrogen-bonding capacity, which can alter receptor affinity but reduce bioavailability .
Pharmacological Activity and Structure-Activity Relationships (SAR)

highlights the scaffold’s role as a selective RXFP4 agonist. Key SAR findings include:

  • Aromatic Substitution : 2-Chlorophenyl and 4-hydroxyphenyl groups in analogs modulate receptor selectivity. The target compound’s 3,5-difluorophenyl group may balance affinity and selectivity .
  • Stereochemistry : Racemic mixtures (e.g., ) show reduced potency compared to enantiopure forms, suggesting chiral resolution could enhance the target’s efficacy.
  • Core Modifications: Replacement of the triazole with imidazole () or pyrazole () reduces activity, emphasizing the triazoloquinazolinone scaffold’s importance .
Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound logP Polar Surface Area (Ų) Hydrogen Bond Acceptors Water Solubility (logSw)
Target Compound ~3.5 ~50 4 -3.5*
9-(3-Fluorophenyl)-6-methyl analog 3.0 51.6 4 -3.2
9-(2-Chlorophenyl)-6,6-dimethyl 3.34 51.6 4 -3.47

*Estimated based on structural similarity.

The target compound’s higher logP compared to monofluoro analogs suggests improved membrane permeability, while its moderate polar surface area (~50 Ų) aligns with CNS drug-likeness criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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